molecular formula C16H17NO5S B2637526 N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine CAS No. 431938-17-9

N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine

Cat. No. B2637526
CAS RN: 431938-17-9
M. Wt: 335.37
InChI Key: YPVOZRRMRYXPKL-UHFFFAOYSA-N
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Description

“N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine” is a small molecule . It belongs to the class of organic compounds known as alanine and derivatives. These are compounds containing alanine or a derivative thereof resulting from the reaction of alanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Molecular Structure Analysis

The molecular formula of “N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine” is C10H13NO5S . Its average weight is 259.279 and its monoisotopic weight is 259.051443221 .

Scientific Research Applications

Enzyme Activity Modulation

N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine derivatives have been studied for their impact on enzyme activities. A compound containing this moiety showed activation of certain transferase enzymes (GOT, GPT) and inhibitory effects on others (γ-GT), with the magnitude of these effects varying with the compound's concentration (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Bioorganic Synthesis

This compound has been utilized in bioorganic synthesis, particularly in the creation of bis-1,3,4-oxadiazole rings containing glycine moiety. These synthesized structures are useful for various biochemical applications, including the study of amino acids and peptides (Andersen, Ghattas, & Lawesson, 1983).

Chemoselective Arylsulfonylation

The compound has been involved in the chemoselective arylsulfonylation of tyrosine and (4‐hydroxyphenyl)glycine methyl esters. This process is significant in organic chemistry for selectively targeting certain functional groups in complex molecules (Penso, Albanese, Landini, Lupi, & Tricarico, 2003).

Antiproliferative Activity

N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine derivatives have been evaluated for their antiproliferative activity against various human cell lines. Certain derivatives showed significant activity, indicating potential applications in cancer research (Galal & Mahmoud, 2021).

Glycine Transporter-1 Inhibition

Compounds with this structure have been investigated as inhibitors of Glycine Transporter-1 (GlyT-1), a target relevant in neurobiology and potentially for the treatment of CNS disorders (Lindsley et al., 2006).

Glycine N-Methyltransferase Study

The compound's derivatives have been used in the study of Glycine N-methyltransferase, an enzyme involved in the metabolism of glycine. Understanding this enzyme's function is crucial for insights into various metabolic pathways (Ogawa & Fujioka, 1982).

properties

IUPAC Name

2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-12-3-5-13(6-4-12)17(11-16(18)19)23(20,21)15-9-7-14(22-2)8-10-15/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVOZRRMRYXPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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